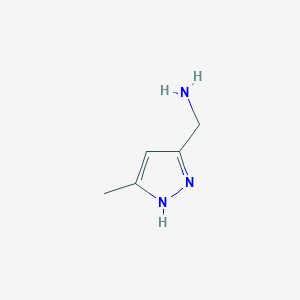

1-(5-Methyl-1H-pyrazol-3-YL)methanamine

Description

Significance of Pyrazole (B372694) Derivatives in Modern Organic Synthesis and Medicinal Chemistry

Pyrazole derivatives form the core of a multitude of approved pharmaceutical agents and are prevalent in ongoing drug discovery programs. researchgate.netresearchgate.net Their widespread application stems from a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. nih.govnih.gov The structural versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's pharmacological profile. ias.ac.in

In organic synthesis, pyrazoles are valuable intermediates due to their chemical stability and the distinct reactivity of the ring atoms, which allows for selective functionalization. researchgate.net They serve as precursors for the construction of more complex fused heterocyclic systems, further expanding their chemical space and potential applications. rsc.org

Classification and Structural Features of Pyrazole Methanamines

Pyrazole methanamines are a subclass of pyrazole derivatives characterized by a methylamine (B109427) (-CH₂NH₂) group attached to the pyrazole ring. The position of this substituent, along with other groups on the ring, dictates the molecule's chemical properties and reactivity.

1-(5-Methyl-1H-pyrazol-3-YL)methanamine belongs to the class of 3-aminomethyl-5-substituted pyrazoles. Key structural features include:

A five-membered pyrazole ring, which is aromatic in nature.

Two adjacent nitrogen atoms at positions 1 and 2 of the ring.

A methyl group at the 5-position, which can influence the electronic properties and steric environment of the molecule.

A methanamine group at the 3-position, which provides a key reactive handle for further synthetic transformations. This primary amine group can act as a nucleophile, allowing for the formation of amides, ureas, and other functional groups.

The presence of the N-H proton on the pyrazole ring means that the compound can exist in different tautomeric forms, a common feature of N-unsubstituted pyrazoles. nih.gov

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₅H₉N₃ | 111.15 | 1006333-46-5 |

| (1H-Pyrazol-3-yl)methanamine | C₄H₇N₃ | 97.12 | 7147653 |

| 1-(1-Methyl-1H-pyrazol-5-yl)methanamine dihydrochloride | C₅H₁₁Cl₂N₃ | 184.06 | 1185299-87-9 |

| (3-Phenyl-1H-pyrazol-4-YL)methanamine | C₁₀H₁₁N₃ | 173.21 | 936940-58-8 |

Note: Data sourced from publicly available chemical databases. Properties may vary based on experimental conditions.

This compound as a Key Synthetic Intermediate and Building Block

The true value of this compound lies in its role as a versatile synthetic intermediate. rsc.org The primary amine functionality is a key site for derivatization, allowing for the facile introduction of a wide range of molecular fragments. This makes it an invaluable building block for the construction of compound libraries for high-throughput screening in drug discovery.

A significant application of aminopyrazoles, including aminomethyl pyrazoles, is in the synthesis of fused heterocyclic systems. For instance, they are crucial precursors for the preparation of pyrazolo[1,5-a]pyrimidines, which are purine (B94841) analogues with significant biological activities. researchgate.netresearchgate.netd-nb.info The reaction typically involves the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The exocyclic amino group of the pyrazole methanamine acts as a nucleophile, attacking one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the bicyclic pyrazolo[1,5-a]pyrimidine (B1248293) core.

While specific documented examples detailing the use of this compound are not extensively reported in readily available literature, its structural similarity to other 3-aminopyrazoles strongly suggests its utility in similar synthetic transformations. For example, it is a plausible intermediate in the synthesis of various kinase inhibitors and other targeted therapeutics where a substituted pyrazole moiety is a key pharmacophore.

Overview of Current Research Trends in Pyrazole Methanamine Chemistry

Current research in the broader field of pyrazole chemistry continues to be vibrant, with several key trends that are relevant to pyrazole methanamines:

Development of Novel Synthetic Methodologies: There is a continuous effort to develop more efficient, regioselective, and environmentally friendly methods for the synthesis and functionalization of pyrazole derivatives. This includes the use of novel catalysts and green chemistry approaches. researchgate.net

Medicinal Chemistry Applications: The exploration of pyrazole-based compounds as therapeutic agents remains a major focus. Research is directed towards designing selective inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases. ias.ac.ind-nb.infonih.gov The aminomethyl group of compounds like this compound serves as a critical linker to attach the pyrazole scaffold to other pharmacophoric elements.

Materials Science: Pyrazole derivatives are also being investigated for their potential applications in materials science, for example, as ligands in coordination chemistry and as components of functional materials. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1H-pyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-2-5(3-6)8-7-4/h2H,3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYUVIGEKYZHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428656 | |

| Record name | 1-(5-Methyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479500-37-3 | |

| Record name | 5-Methyl-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479500-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Methyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methyl-1H-pyrazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 1 5 Methyl 1h Pyrazol 3 Yl Methanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrazole (B372694) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For 1-(5-methyl-1H-pyrazol-3-yl)methanamine derivatives, the spectrum reveals distinct signals for the pyrazole ring proton, the methyl group protons, the methylene (B1212753) bridge protons, and the amine protons.

The chemical shift (δ) of the pyrazole ring proton (H-4) typically appears as a singlet in the aromatic region. The methyl group protons at the C-5 position also produce a singlet, but at a much higher field (lower ppm value). The methylene (-CH₂) and amine (-NH₂) protons of the methanamine group give signals whose chemical shifts and multiplicities can vary depending on the solvent and substitution on the nitrogen atom. The N-H proton of the pyrazole ring often appears as a broad singlet at a downfield chemical shift.

Table 1: Typical ¹H NMR Spectral Data for this compound Scaffolds

| Proton Assignment | Typical Chemical Shift (δ) ppm | Multiplicity | Notes |

| Pyrazole N-H | 9.0 - 12.5 | Broad Singlet (br s) | Chemical shift is highly dependent on solvent and concentration; may exchange with D₂O. |

| Pyrazole C-H (H-4) | 6.0 - 6.5 | Singlet (s) | Appears in the olefinic/aromatic region. |

| Methylene (-CH₂-) | 3.5 - 4.5 | Singlet (s) or Doublet (d) | Positioned between the pyrazole ring and the amine group. |

| Methyl (-CH₃) | 2.1 - 2.5 | Singlet (s) | Signal for the methyl group attached to the pyrazole ring. |

| Amine (-NH₂) | 1.5 - 3.0 | Broad Singlet (br s) | Position and appearance can vary significantly; may exchange with D₂O. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the spectrum of this compound derivatives, distinct signals are observed for the three carbon atoms of the pyrazole ring, the methyl carbon, and the methylene carbon. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are characteristic of this heterocyclic system.

Table 2: Typical ¹³C NMR Spectral Data for this compound Scaffolds

| Carbon Assignment | Typical Chemical Shift (δ) ppm | Notes |

| Pyrazole C-3 | 145 - 155 | Quaternary carbon attached to the methanamine group. |

| Pyrazole C-5 | 138 - 148 | Quaternary carbon attached to the methyl group. |

| Pyrazole C-4 | 100 - 110 | Tertiary carbon (CH) in the pyrazole ring. |

| Methylene (-CH₂-) | 30 - 45 | Carbon of the aminomethyl group. |

| Methyl (-CH₃) | 10 - 15 | Carbon of the methyl group at C-5. |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For pyrazole derivatives, it helps to confirm the connectivity within alkyl chains attached to the core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is crucial for definitively assigning the signals for the pyrazole H-4 to C-4, the methyl protons to the methyl carbon, and the methylene protons to the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, which is critical for determining stereochemistry and conformation. For example, a NOESY spectrum could show a spatial correlation between the methylene protons at position 3 and the pyrazole ring proton at position 4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For pyrazole derivatives, electron impact ionization (EI) is often used, which causes the molecule to fragment in a predictable manner.

The mass spectrum typically shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation of pyrazoles often involves the cleavage of the ring and the loss of stable neutral molecules like HCN or N₂. The substituents on the ring significantly influence the fragmentation pathways. For this compound, characteristic fragments would likely arise from the loss of the aminomethyl group or cleavage of the pyrazole ring itself.

Table 3: Predicted Mass Spectrometry Fragmentation for the this compound Scaffold

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | Intact molecule |

| [M-15]⁺ | [M-CH₃]⁺ | Loss of a methyl radical |

| [M-30]⁺ | [M-CH₂NH₂]⁺ | Loss of the aminomethyl radical via benzylic-type cleavage |

| [M-27]⁺ / [M-28]⁺ | [M-HCN]⁺ / [M-N₂]⁺ | Cleavage of the pyrazole ring |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of the parent compound and its fragments. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the molecular formula can be confirmed with high confidence, which is a critical step in the characterization of a new derivative.

Infrared (IR) and Fourier-Transform Infrared (FTIR-ATR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The Attenuated Total Reflectance (ATR) sampling technique is a common variant of FTIR that allows for easy analysis of solid and liquid samples.

The IR spectrum of this compound derivatives displays characteristic absorption bands that confirm the presence of key functional groups.

Table 4: Characteristic IR/FTIR-ATR Absorption Bands for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Notes |

| 3400 - 3100 | N-H stretching | Pyrazole N-H and Amine N-H | Often appears as broad bands. Primary amines (-NH₂) may show two distinct bands. |

| 3000 - 2850 | C-H stretching | Methyl (-CH₃) and Methylene (-CH₂) | Aliphatic C-H stretches. |

| ~1670 - 1615 | C=N stretching | Pyrazole ring | Characteristic of the pyrazole heterocycle. |

| ~1600 - 1500 | C=C stretching | Pyrazole ring | Aromatic-like ring stretching vibrations. |

| ~1650 - 1550 | N-H bending (scissoring) | Amine (-NH₂) | Confirms the presence of the primary amine group. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purification of this compound derivatives from reaction mixtures and for the assessment of their purity. The choice of technique is often dictated by the specific properties of the analyte and the required resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For pyrazole derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

In the analysis of pyrazole-labeled carbohydrates, for instance, HPLC has been successfully used to separate derivatized monosaccharides. nih.gov While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the general principles are applicable. A typical HPLC setup for a related compound might involve a C18 column with a gradient elution system of water and acetonitrile, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. The purity is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of Pyrazole Derivatives

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents typical, not specific, conditions for the named compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for the characterization of pyrazole derivatives as it provides information on both the retention time and the mass-to-charge ratio (m/z) of the compounds and their impurities. This allows for the confident identification of the main product and the tentative identification of byproducts and degradation products.

Studies on various pyrazole-based compounds have utilized LC-MS for their characterization. The mass spectrometer can provide exact mass measurements, which aids in confirming the elemental composition of the synthesized molecules. For example, the predicted m/z for the protonated molecule [M+H]⁺ of a related compound, (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine, is 188.11823. uni.lu

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UPLC is particularly useful for separating complex mixtures and resolving closely related isomers, which can be a challenge in the synthesis of substituted pyrazoles. The separation of isomers of substituted anilines and pyrazoles has been demonstrated using advanced chromatographic techniques, highlighting the potential of such methods for resolving isomeric impurities in pyrazole methanamine derivatives. nih.gov

Commercial suppliers of (1H-Pyrazol-3-yl)methanamine and its derivatives often provide UPLC data as part of their quality control, indicating its importance in ensuring high purity. ambeed.combldpharm.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. The experimentally determined percentages of these elements are then compared with the calculated values based on the proposed empirical formula. A close agreement between the found and calculated values provides strong evidence for the correct synthesis and purity of the compound.

For novel pyrazole derivatives, elemental analysis is a standard characterization method reported in the scientific literature. uni.lu The validation of the empirical formula is a critical step before further biological or chemical studies are undertaken.

Table 2: Example Elemental Analysis Data for a Hypothetical Derivative: C₁₁H₁₃N₃O

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 64.99 | 64.95 |

| Hydrogen (H) | 6.45 | 6.48 |

| Nitrogen (N) | 20.67 | 20.63 |

Note: This table is illustrative. The data corresponds to the formula for [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine. sigmaaldrich.com

The consistent and accurate characterization of this compound derivatives through these advanced analytical techniques is crucial for advancing research in fields where such heterocyclic scaffolds are of interest.

Computational and Theoretical Investigations of 1 5 Methyl 1h Pyrazol 3 Yl Methanamine and Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations are instrumental in optimizing molecular geometry and understanding the distribution of electrons, which dictates the molecule's reactivity. researchgate.nettandfonline.comjcsp.org.pk Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions. For instance, in a study of pyrazole-carboxamides, a smaller HOMO-LUMO gap was interpreted as indicating better electron delocalization. jcsp.org.pk

DFT also enables the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.nettandfonline.com This information is vital for predicting how a molecule like 1-(5-Methyl-1H-pyrazol-3-YL)methanamine might interact with biological targets, such as through hydrogen bonding or other non-covalent interactions. Studies on related pyrazole structures have used DFT to characterize their geometry and electronic properties, providing a foundation for understanding their reactivity and potential biological activity. tandfonline.comresearchgate.netnih.gov

A representative analysis of a pyrazole analogue, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, calculated a HOMO-LUMO energy gap of 5.0452 eV, providing a quantitative measure of its electronic stability. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule in motion, revealing its conformational flexibility and how it interacts with its environment over time. nih.gov For a molecule like this compound, MD simulations can predict its preferred shapes (conformations) and the stability of its interactions with a biological target, such as a protein's binding site. mdpi.com

In numerous studies on pyrazole-based inhibitors, MD simulations have been used to validate the stability of docking poses. nih.gov By simulating the docked complex over nanoseconds, researchers can observe whether the initial binding mode is maintained, calculating metrics like the Root Mean Square Deviation (RMSD) to quantify the stability of the ligand and protein. nih.govmdpi.com An MD simulation of a pyrazole derivative targeting the RET kinase, for example, showed the ligand achieved a stable conformation after 10 ns and remained stable for the entire 100 ns simulation, confirming a stable binding mode. nih.gov

These simulations are also crucial for understanding the role of solvent molecules and for calculating binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

In Silico Prediction of Pharmacokinetic Properties (ADME) and Toxicity (ADMETox)

Before a compound can become a drug, it must possess favorable pharmacokinetic properties, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), as well as an acceptable toxicity profile (ADMETox). nih.gov In silico tools are widely used to predict these properties early in the drug discovery process, helping to filter out candidates that are likely to fail in later clinical phases. ajol.infonih.govmdpi.com

For pyrazole analogues, ADMET prediction is a standard step. researchgate.netijper.org These predictions often evaluate compliance with established guidelines like Lipinski's Rule of Five, which assesses drug-likeness based on properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Studies on various pyrazole derivatives consistently show that these compounds can be designed to have favorable, drug-like ADMET profiles. researchgate.netmdpi.com For example, analyses of pyrazole-based compounds have predicted good oral bioavailability and low toxicity, marking them as promising candidates for further development. ijper.orgresearchgate.net

Table 1: Representative Predicted ADMET Properties for Pyrazole Analogues

| ADMET Parameter | Typical Predicted Value/Outcome for Pyrazole Analogues | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's rules for drug-likeness. researchgate.net |

| logP (Lipophilicity) | < 5 | Predicts solubility and membrane permeability. researchgate.net |

| Hydrogen Bond Donors | < 5 | Influences membrane permeability and target binding. researchgate.net |

| Hydrogen Bond Acceptors | < 10 | Influences solubility and target binding. researchgate.net |

| Water Solubility (logS) | Varies, but often optimized for sufficient solubility. | Crucial for absorption and formulation. nih.gov |

| Caco-2 Permeability | Often predicted to be high. | Indicates potential for good intestinal absorption. nih.gov |

| AMES Toxicity | Generally predicted to be non-mutagenic. | Predicts the potential for the compound to be carcinogenic. nih.gov |

Molecular Docking Studies for Ligand-Target Binding Affinity and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is fundamental in studying pyrazole derivatives, providing insights into their binding modes and predicting their binding affinity, often expressed as a docking score in kcal/mol. ijper.orgnih.gov

For analogues of this compound, docking studies have been performed against a wide array of biological targets, including protein kinases, cyclooxygenase (COX) enzymes, and carbonic anhydrases. mdpi.comijper.orgnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole compound and specific amino acid residues in the target's active site. nih.gov For example, a docking study of a pyrazole derivative into the active site of Cyclin-Dependent Kinase 2 (CDK2) helped determine the probable binding model responsible for its inhibitory activity. nih.gov In another study, pyrazole derivatives showed strong binding affinities to the COX-2 enzyme, with docking scores as low as -10.7 kcal/mol, indicating potent inhibition. ijper.org

Table 2: Example Molecular Docking Results for Pyrazole Analogues against Various Protein Targets

| Pyrazole Analogue Class | Protein Target | Reported Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Pyrazole-Thiadiazole | VEGFR-2 (2QU5) | -10.09 | Not specified in abstract. nih.gov |

| Pyrazole-Thiadiazole | CDK2 (2VTO) | -10.35 | Not specified in abstract. nih.gov |

| Quinoxaline-Pyrazole Hybrid | EGFR (4HJO) | -12.03 | Not specified in abstract. nih.gov |

| Generic Pyrazole Derivatives | COX-2 (1CX2) | -10.7 | Not specified in abstract. ijper.org |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | CDK2 | Not specified (IC50 = 0.98 µM) | Interaction with active site determined. nih.gov |

Structure-Based Drug Design and De Novo Design Approaches

Structure-based drug design leverages the three-dimensional structural information of a biological target to design new, more effective ligands. The pyrazole ring serves as an excellent and adaptable scaffold for this purpose. researchgate.netacs.orgacs.org By combining insights from DFT, MD simulations, and molecular docking, medicinal chemists can rationally modify the core structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.netacs.org

For instance, after identifying the key interactions of a pyrazole inhibitor within a kinase active site through docking, designers can add or modify functional groups to form stronger hydrogen bonds or to better fill a hydrophobic pocket, thereby increasing binding affinity. mdpi.comnih.gov This approach was successfully used to develop potent inhibitors of LIMK, where a tetrahydropyrazolopyridinone scaffold was optimized using structure-based design to achieve high potency and selectivity. acs.org Similarly, pyrazole-based compounds have been designed as inhibitors for targets like human mPGES-1 and various protein kinases, demonstrating the broad applicability of this design strategy. mdpi.com

De novo design approaches, which involve building novel molecular structures from scratch, can also utilize fragments like the pyrazole ring as a starting point to generate entirely new chemical entities tailored to a specific target.

Structure Activity Relationship Sar Investigations of Pyrazole Methanamine Scaffolds

Impact of Substituent Variations on Biological Potency, Selectivity, and Efficacy

The pyrazole (B372694) ring itself offers several positions for substitution (N1, C3, C4, and C5), and the nature of the substituents at these positions profoundly impacts the molecule's properties. mdpi.com The N-unsubstituted pyrazole core is amphoteric; the pyrrole-like nitrogen (NH) can donate a proton, while the pyridine-like nitrogen can accept one. nih.govmdpi.com This dual character is crucial for forming hydrogen bonds with biological targets.

C3 and C5-Positions: These positions are often key points for interaction with target proteins. In the parent compound, 1-(5-Methyl-1H-pyrazol-3-YL)methanamine, the C3 position is linked to the methanamine bridge, while the C5 position bears a methyl group. The size, electronics, and lipophilicity of substituents at C5 can significantly modulate activity. For example, replacing the methyl group with larger alkyl or aryl groups can enhance van der Waals interactions in a hydrophobic pocket. Conversely, smaller or more polar groups might be necessary for targets with smaller or more hydrophilic binding sites.

C4-Position: The C4 position is susceptible to electrophilic substitution. nih.gov Introducing substituents here can influence the electronic distribution of the entire ring system. Electron-withdrawing groups (e.g., halogens, nitro groups) can increase the acidity of the N1-proton, while electron-donating groups (e.g., amino, methoxy (B1213986) groups) can enhance the basicity of the pyridine-like nitrogen. nih.govmdpi.com Studies on related pyrazole scaffolds have shown that electron-donating groups at this position can be favorable for activity. mdpi.com

| Position | Substituent Type | General Impact on Activity | Rationale |

|---|---|---|---|

| N1 | Alkylation/Arylation | Often decreases potency | Abolishes hydrogen bond donor capability. nih.govnih.gov |

| C4 | Electron-Withdrawing Group (e.g., -Cl, -NO₂) | Variable; can be beneficial | Increases acidity of N1-H; alters electronic profile for binding. mdpi.commdpi.com |

| C4 | Electron-Donating Group (e.g., -NH₂, -OCH₃) | Often increases potency | Enhances hydrogen bonding capacity and can improve interactions. mdpi.com |

| C5 | Small Alkyl (e.g., -CH₃) | Provides a baseline of activity | Offers a balance of lipophilicity and size for pocket fitting. nih.gov |

| C5 | Bulky/Aryl Groups | Potentially increases potency | Can enhance binding through increased hydrophobic or π-stacking interactions. nih.gov |

The methanamine portion of the scaffold is equally important for defining the biological activity. Its primary amine is a key basic center, readily protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's active site.

Terminal Amine: Modifying the primary amine to a secondary or tertiary amine by adding alkyl or aryl substituents can drastically alter selectivity and potency. This is because the size, shape, and basicity of the amine are changed. For example, converting the primary amine to a dimethylamine (B145610) or a cyclic amine like piperidine (B6355638) can introduce new interactions or steric clashes within the binding pocket. acs.org In some kinase inhibitor series, eliminating the basicity of the amine by converting it to an amide retains some activity, suggesting that while the hydrogen bonding is important, the ionic charge may not be universally required. acs.org

Methanamine Bridge: While less commonly modified, the methylene (B1212753) (-CH₂-) bridge itself can be altered. Introducing gem-dimethyl substituents could enforce a specific conformation on the side chain, potentially locking it into a more favorable bioactive conformation. Such conformational restriction can lead to significant gains in activity. acs.org

| Modification | Example | General Impact on Activity | Rationale |

|---|---|---|---|

| Terminal Amine | Primary Amine (-NH₂) | Baseline activity; key H-bond donor | Forms strong ionic and hydrogen bonds with target residues. mdpi.com |

| Terminal Amine | Secondary/Tertiary Amine | Variable; can increase selectivity | Alters basicity and steric profile, allowing for fine-tuning of interactions. acs.org |

| Terminal Amine | Cyclic Amine (e.g., piperidine) | Can improve potency and ADME properties | Introduces conformational rigidity and alters lipophilicity. acs.org |

| Methanamine Bridge | Conformational Restriction (e.g., gem-dimethyl) | Potentially increases potency | Reduces entropic penalty upon binding by pre-organizing the molecule in its bioactive conformation. acs.org |

Elucidation of Key Pharmacophoric Elements within Pyrazole Methanamines

A pharmacophore model for the pyrazole methanamine scaffold typically includes several key features derived from SAR studies. researchgate.net These elements are the essential spatial and electronic features necessary for molecular interaction with a specific biological target.

Hydrogen Bond Donor: The N1-H of the pyrazole ring is a critical hydrogen bond donor. nih.govnih.gov

Hydrogen Bond Acceptor: The N2 (pyridine-like) nitrogen of the pyrazole serves as a hydrogen bond acceptor. nih.govnih.gov

Basic, Ionizable Center: The terminal amine of the methanamine side chain provides a positive charge at physiological pH, enabling ionic interactions. mdpi.com

Hydrophobic/Steric Regions: The C5-methyl group and the carbon backbone constitute a region that can engage in favorable van der Waals or hydrophobic interactions. The volume and shape of this region can be modified to optimize complementarity with the target's binding pocket. researchgate.net

Influence of Intramolecular Hydrogen Bonding and Conformational Flexibility on Bioactivity

The ability of a molecule to form an intramolecular hydrogen bond (IMHB) can significantly influence its conformational preferences and, consequently, its biological activity. nih.gov In pyrazole methanamine derivatives, an IMHB could potentially form between the N1-H of the pyrazole and the nitrogen of the methanamine side chain, creating a pseudo-six-membered ring.

The formation of such an IMHB can have several effects:

Conformational Stabilization: It can lock the side chain into a specific orientation, pre-organizing the molecule into its bioactive conformation. This reduces the entropic penalty upon binding to a receptor, which can lead to a stronger binding affinity. nih.gov

Property Modulation: By masking polar groups, an IMHB can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. nih.gov

However, the effect of an IMHB is highly context-dependent. nih.gov While it can be beneficial by stabilizing a bioactive conformation, it can also be detrimental if it locks the molecule into an inactive conformation or prevents necessary intermolecular hydrogen bonds with the target. The flexibility of the methanamine linker allows the molecule to adopt various conformations, and the balance between conformational freedom and pre-organization is key to achieving high bioactivity.

Strategies for Modulating Physicochemical Properties through Structural Changes

Optimizing the drug-like properties of a lead compound is as important as maximizing its potency. SAR studies on pyrazole methanamines also inform strategies for modulating physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability.

Solubility: To improve aqueous solubility, polar functional groups (e.g., hydroxyl, carboxyl) can be introduced, or the basicity of the terminal amine can be leveraged for salt formation. ekb.eg

Lipophilicity: Lipophilicity can be systematically adjusted by adding or removing hydrophobic substituents (e.g., alkyl chains, halogens) on the pyrazole ring. ekb.eg For example, replacing a phenyl group with a more polar pyridine (B92270) ring can reduce lipophilicity and potentially improve the pharmacokinetic profile.

Metabolic Stability: Certain positions on the pyrazole or its substituents may be susceptible to metabolic attack (e.g., oxidation by cytochrome P450 enzymes). This can be addressed by blocking these sites with metabolically robust groups, such as a fluorine atom, or by altering the electronics of the ring to disfavor oxidation. acs.org

Comprehensive SAR Profiling and Analog Comparison

A comprehensive SAR profile emerges from the systematic synthesis and testing of a library of analogs, where single points of the scaffold are varied one at a time. ekb.eg By comparing the biological activity across a series of related compounds, clear trends can be established.

For the this compound scaffold, a comparative analysis would likely reveal the following:

Essentiality of the N1-H: Comparison of N-unsubstituted vs. N-substituted analogs would highlight the importance of the N1-H as a hydrogen bond donor for a given target. nih.gov

Optimizing the C5-Substituent: A series of analogs with varying substituents at the C5 position (e.g., H, Me, Et, iPr, Ph) would define the optimal size and nature of the group required to fill a specific hydrophobic pocket.

Role of the Terminal Amine: Comparing primary, secondary, and tertiary amines, as well as cyclic analogs, would elucidate the precise steric and electronic requirements of the binding site's recognition elements for the basic nitrogen center. acs.org

The collective data from these comparisons allow for the construction of a detailed SAR map, guiding the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties. mdpi.comekb.eg

Biological and Pharmacological Activities of Pyrazole Methanamine Derivatives

Antimicrobial Activity

Pyrazole (B372694) derivatives are recognized for their significant antimicrobial properties, exhibiting activity against a range of pathogenic microorganisms. mdpi.comresearchgate.net The incorporation of different functional groups onto the pyrazole core can modulate their spectrum of activity and potency against various bacterial and fungal strains. mdpi.comnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of pyrazole have shown notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain pyrazole-4-carboxamide and pyrazole-3-carboxamide derivatives have demonstrated significant direct-acting antibacterial activity, primarily targeting Gram-positive organisms. nih.gov In one study, a series of newly synthesized pyrazole derivatives were screened for their antibacterial activity, with some compounds showing high potency. nih.gov Compound 4 from this series was particularly active against the Gram-positive bacterium Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is comparable to the standard drug Ciprofloxacin (B1669076). nih.gov Another compound, 3 , was exceedingly active against the Gram-negative bacterium Escherichia coli, also with an MIC of 0.25 μg/mL. nih.gov

Furthermore, thiazolidinone-clubbed pyrazoles have been reported as moderate antibacterial agents against E. coli with an MIC value of 16 μg/ml. nih.gov Imidazo-pyridine substituted pyrazole derivatives have emerged as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin against several Gram-positive and Gram-negative bacterial strains, with Minimum Bactericidal Concentration (MBC) values below 1 μg/ml for most strains. nih.gov Additionally, some N-(trifluoromethylphenyl) derivatives have shown potent growth inhibition of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values as low as 0.78 μg/ml. nih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC/MBC/IC50) | Reference |

| Pyrazole Derivative 3 | Escherichia coli (Gram-negative) | MIC: 0.25 μg/mL | nih.gov |

| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram-positive) | MIC: 0.25 μg/mL | nih.gov |

| Thiazolidinone-clubbed pyrazoles | E. coli (Gram-negative) | MIC: 16 μg/mL | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Various Gram-positive & Gram-negative | MBC: <1 μg/mL | nih.gov |

| N-(trifluoromethylphenyl) derivatives | MRSA (Gram-positive) | MIC: 0.78 μg/mL | nih.gov |

| Indazole derivatives | E. faecalis (Gram-positive) | MIC: ~128 µg/mL | mdpi.com |

| Pyrazoline derivative 9 | S. aureus, S. epidermidis, E. faecalis, E. faecium (Gram-positive) | MIC: 4 µg/mL | mdpi.com |

Antifungal Properties

The antifungal potential of pyrazole derivatives has also been well-documented. mdpi.com A study on novel pyrazole analogues revealed that compound 2 was highly active against Aspergillus niger with an MIC of 1 μg/mL, which was more potent than the standard drug Clotrimazole (MIC: 2 μg/mL). nih.gov Compound 3 from the same series demonstrated equipotent activity against Microsporum audouinii when compared to Clotrimazole, both having an MIC of 0.5 μg/mL. nih.gov

In another study, a series of N-(1H-pyrazol-5-yl)nicotinamide derivatives were synthesized and evaluated for their antifungal activities. nih.gov Compound B4 from this series showed significant activity against Sclerotinia sclerotiorum and Valsa mali with EC50 values of 10.35 and 17.01 mg/L, respectively. nih.gov In vivo experiments confirmed that compound B4 was effective in suppressing rape sclerotinia rot caused by S. sclerotiorum at a concentration of 50 mg/L. nih.gov

| Compound/Derivative | Fungal Strain | Activity (MIC/EC50) | Reference |

| Pyrazole Derivative 2 | Aspergillus niger | MIC: 1 μg/mL | nih.gov |

| Pyrazole Derivative 3 | Microsporum audouinii | MIC: 0.5 μg/mL | nih.gov |

| Pyrazole Derivative B4 | Sclerotinia sclerotiorum | EC50: 10.35 mg/L | nih.gov |

| Pyrazole Derivative B4 | Valsa mali | EC50: 17.01 mg/L | nih.gov |

Anti-Mycobacterial Activity

Several pyrazole-containing derivatives have been synthesized and evaluated as potential anti-tubercular agents, with some showing promising potency against Mycobacterium tuberculosis. nih.gov A nitroso-containing pyrazole derivative, NSC 18725 , was identified as a potent scaffold with a MIC99 value of 0.3125 μM against both fast and slow-growing mycobacteria. nih.gov This compound was also found to be active against starved M. tuberculosis and acted synergistically with the first-line anti-TB drug isoniazid. nih.gov

Structure-activity relationship studies revealed that the nitroso functional group is crucial for the anti-mycobacterial activity of NSC 18725. nih.gov The derivative with a para-chlorophenyl substitution at the first position of the pyrazole ring was the most active. nih.gov Furthermore, NSC 18725 was shown to induce autophagy in macrophages, which is a key mechanism for the killing of intracellular mycobacteria. nih.gov Other studies have also highlighted pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogues as effective against M. tuberculosis. researchgate.net

Anti-inflammatory and Analgesic Potential

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties. nih.govvietnamjournal.ru Some have been developed into commercially available drugs, such as celecoxib (B62257) and lonazolac, which act as COX-II inhibitors. nih.govvietnamjournal.ru

A novel pyrazole derivative, FR140423 , has been shown to be a selective cyclooxygenase-2 (COX-2) inhibitor, being 150 times more selective for COX-2 over COX-1. nih.gov In animal models, oral administration of FR140423 dose-dependently reduced carrageenin-induced paw edema and adjuvant arthritis, with effects two- to three-fold more potent than indomethacin (B1671933). nih.gov It also exhibited a dose-dependent anti-hyperalgesic effect in a yeast-induced hyperalgesia model, being five-fold more potent than indomethacin. nih.gov Interestingly, unlike indomethacin, FR140423 also produced a morphine-like analgesic effect that was blocked by the opioid antagonist naloxone. nih.gov

Another study investigated a newly synthesized pyrazole derivative, AD732 , which exhibited higher anti-inflammatory and analgesic effects compared to indomethacin and celecoxib in preclinical models. researchgate.net

Anticancer and Antitumor Investigations

The anticancer potential of pyrazole derivatives is an active area of research. researchgate.net These compounds have been investigated for their activity against various cancer cell lines. mdpi.comnih.gov

A study on 5-aminopyrazole (5AP) derivatives found that some compounds were able to suppress the growth of specific cancer cell lines. nih.gov For example, derivative 1g showed remarkable action against all tested breast cancer cell lines, particularly against the SKBR3 cell line, with a GI50 value lower than the reference compound Cisplatin (14.4 μM versus 26 μM). nih.gov Another 5AP derivative, methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate, displayed good inhibition of proliferation on HepG2 (liver cancer) and HeLa (cervical cancer) cells, while showing no toxicity to normal fibroblasts. mdpi.com

Furthermore, a series of 1,3-diarylpyrazolone derivatives were synthesized and evaluated for their in vitro antiproliferative activity against human lung adenocarcinoma cell lines (A549 and NCI-H522). nih.gov Among the tested compounds, pyrazolone (B3327878) P7 exhibited high antiproliferative activity against both cancer cell lines while being significantly less cytotoxic to non-cancerous cells. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity (GI50/IC50) | Reference |

| 5-Aminopyrazole 1g | SKBR3 (Breast Cancer) | GI50: 14.4 μM | nih.gov |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 (Liver Cancer) | Growth Inhibition | mdpi.com |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HeLa (Cervical Cancer) | Growth Inhibition | mdpi.com |

| Pyrazolone P7 | A549 (Lung Cancer) | High Antiproliferative Activity | nih.gov |

| Pyrazolone P7 | NCI-H522 (Lung Cancer) | High Antiproliferative Activity | nih.gov |

Enzyme Inhibition Mechanisms

Pyrazole derivatives have been identified as inhibitors of various enzymes, which often underlies their pharmacological effects. researchgate.netresearchgate.net

The anti-inflammatory activity of many pyrazole derivatives is attributed to their inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov As mentioned earlier, FR140423 is a potent and selective COX-2 inhibitor. nih.gov The structural features of pyrazole derivatives can be modified to enhance their affinity and selectivity for different enzyme targets.

Studies on the interaction of pyrazole derivatives with cytochrome P450 2E1 (CYP2E1) have shown that the substitution pattern on the pyrazole ring significantly impacts their binding affinity and inhibitory mechanism. nih.gov For instance, pyrazole itself has a moderate affinity for the CYP2E1 catalytic site, which is improved by the introduction of a methyl group at either position 3 or 4. nih.gov Fusing a benzene (B151609) or cyclohexane (B81311) ring to the pyrazole core greatly increases affinity. nih.gov

Furthermore, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible and non-competitive inhibitors of monoamine oxidases (MAO). researchgate.net One compound in this series, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole, was a particularly potent MAO inhibitor with a Ki of about 10⁻⁸ M. researchgate.net Other pyrazole-based compounds have been investigated as inhibitors of enzymes like urease and butyrylcholinesterase. researchgate.net

Inhibition of Succinate Dehydrogenase

Succinate dehydrogenase (SDH), also known as complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition can lead to significant disruption of cellular respiration, a mechanism exploited in the development of fungicides. nih.gov Pyrazole-carboxamide derivatives have been a focal point in the discovery of new SDH inhibitors. nih.gov

In a study focused on the development of novel agricultural SDHI fungicides, a series of pyrazole-5-yl-amide derivatives were synthesized and evaluated. nih.gov By introducing cinnamamide (B152044) and nicotinamide (B372718) structural fragments into the pyrazole-5-yl-amide structure, researchers developed compounds with significant inhibitory activity against various fungi. nih.gov Notably, several of these compounds demonstrated superior in vitro antifungal activities against Valsa mali compared to the commercial fungicide boscalid (B143098). nih.gov For instance, compound G22 exhibited an EC50 value of 0.48 mg/L, which was significantly more potent than boscalid (EC50 = 2.80 mg/L). nih.gov Molecular docking studies suggested that these compounds bind to SDH in a manner similar to boscalid, validating their potential as SDH inhibitors. nih.gov

Another study explored N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as novel SDH inhibitors. nih.gov Through a fragment combination strategy, researchers synthesized 24 target compounds and evaluated their SDH enzymatic activity. nih.gov Compound 7s emerged as a particularly potent inhibitor of porcine SDH, with an IC50 value of 0.014 μM, which was 205 times more potent than the reference compound fluxapyroxad. nih.gov Computational analysis indicated that the substitution of a fluorine atom on the pyrazole ring enhanced the interaction with the enzyme. nih.gov

| Compound | Target Fungus/Enzyme | EC50/IC50 (mg/L or µM) | Reference Compound | Reference EC50/IC50 (mg/L or µM) |

|---|---|---|---|---|

| G22 | Valsa mali | 0.48 mg/L | Boscalid | 2.80 mg/L |

| G28 | Valsa mali | 0.86 mg/L | Boscalid | 2.80 mg/L |

| G34 | Valsa mali | 0.57 mg/L | Boscalid | 2.80 mg/L |

| G38 | Valsa mali | 0.73 mg/L | Boscalid | 2.80 mg/L |

| G39 | Valsa mali | 0.87 mg/L | Boscalid | 2.80 mg/L |

| 7s | Porcine SDH | 0.014 µM | Fluxapyroxad | 2.87 µM |

Modulatory Effects on Dipeptidyl Peptidases

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones. researchgate.net Consequently, DPP-4 inhibitors have emerged as a significant class of therapeutic agents for the management of type 2 diabetes. mdpi.com Pyrazole-containing compounds have been investigated as potential DPP-4 inhibitors. mdpi.comcapes.gov.br

Research into (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine analogues led to the discovery of a new class of DPP-IV inhibitors. capes.gov.br Structure-activity relationship (SAR) studies revealed that substitutions on the 3-phenyl ring were crucial for selective inhibition. capes.gov.br Specifically, (1,3-diphenyl-1H-pyrazol-4-yl)-methylamines bearing 2,4-dichloro substituents on the 3-phenyl ring showed a preference for DPP-IV inhibition. capes.gov.br

In a different study, a series of pyrazole-based thiosemicarbazones were designed and synthesized to explore their DPP-4 inhibitory effects. mdpi.com The most potent compound in this series, a bromo-substituted derivative (2f ), exhibited an IC50 value of 1.266 ± 0.264 nM, which was more active than the established DPP-4 inhibitor sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). mdpi.com This finding underscores the potential of the pyrazole scaffold in developing highly potent DPP-4 inhibitors. Other derivatives with biphenyl (B1667301) and thiomethyl substitutions also showed moderate inhibitory activity. mdpi.com

| Compound | Substitution | DPP-4 IC50 (nM) |

|---|---|---|

| 2f | Bromo-substituted | 1.266 ± 0.264 |

| 2o | Biphenyl-substituted | 18.061 ± 0.311 |

| 2k | Thiomethyl-substituted | 22.671 ± 0.301 |

| 2i | Methoxy-substituted | 43.312 ± 0.372 |

| Sitagliptin (Reference) | - | 4.380 ± 0.319 |

Inhibition of Mycobacterial ATP Synthase

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel therapeutic targets and inhibitors. nih.gov Mycobacterial ATP synthase, an enzyme essential for the energy metabolism and viability of the bacterium, has been identified as a validated target for the development of new anti-tuberculosis drugs. doaj.orgresearchgate.net

Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase. doaj.org The design and synthesis of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have yielded compounds with potent in vitro growth inhibition of M. tuberculosis. doaj.org Another scaffold, 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-one, was identified through screening of a diverse compound library and has shown promise as an inhibitor of mycobacterial ATP synthase. researchgate.net One compound from this class inhibited mycobacterial ATP synthase with an IC50 of 0.28 μM. researchgate.net These findings highlight the potential of pyrazole-based structures in the development of new anti-TB agents targeting ATP synthase. doaj.orgresearchgate.net

Receptor Binding and Modulation Studies

Serotonin (B10506) 5-HT6 Receptor Antagonism

The serotonin 5-HT6 receptor (5-HT6R) has garnered significant attention as a promising target for cognitive enhancement, particularly in the context of Alzheimer's disease. nih.gov Antagonism of this receptor is believed to modulate multiple neurotransmitter systems, leading to procognitive effects. nih.gov While the core focus of research has been on indole-based structures, the structural similarities and pharmacophoric features of pyrazole derivatives make them relevant for exploration in this area. nih.gov The development of potent and selective 5-HT6R antagonists is an active area of medicinal chemistry. nih.gov

Antiparasitic Activity

Parasitic diseases remain a significant global health challenge, necessitating the development of new and effective therapeutic agents. frontiersin.org Pyrazole derivatives have demonstrated promising activity against a range of parasites. frontiersin.orgnih.gov

A study on trifluoromethylated pyrazole hybrids revealed their potential as antiparasitic agents against Leishmania amazonensis and Trypanosoma cruzi. frontiersin.org The structure-activity relationship studies indicated that the presence of a bulky group at the para position of the phenyl ring attached to the 5-position of the pyrazole core was crucial for enhanced antiparasitic effects. frontiersin.org Furthermore, the incorporation of a 2-amino-1,3,4-thiadiazole (B1665364) nucleus at the 3-position of the pyrazole ring led to the most potent compounds. frontiersin.org For example, compounds 4d , 4f , and 4a exhibited IC50 values of 14.7 µM, 17.1 µM, and 19.6 µM, respectively, against L. amazonensis. frontiersin.org

In another investigation, nine nitropyrazole derivatives were evaluated for their activity against Trichomonas vaginalis and Entamoeba invadens. nih.gov Three of these compounds, 4-nitropyrazole, 1-methyl-4-nitropyrazole, and 4,4'-dinitro-1,1'-methylenedipyrazole, displayed activity comparable to the reference drug metronidazole (B1676534) against both parasites. nih.gov

| Compound | Parasite | IC50 (µM) |

|---|---|---|

| 4d | Leishmania amazonensis | 14.7 |

| 4f | Leishmania amazonensis | 17.1 |

| 4a | Leishmania amazonensis | 19.6 |

Antioxidant Properties and Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov Antioxidants can mitigate this damage by scavenging free radicals. researchgate.net Pyrazole derivatives have been identified as having significant antioxidant potential. ijpsr.comresearchgate.netnih.gov

The antioxidant activity of novel pyrazole derivatives has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging assays. nih.gov In one study, a series of pyrazoline carbothioamide derivatives were synthesized and showed excellent radical scavenging activity. nih.gov

Another study focused on the synthesis of new pyrazoles and evaluated their antioxidant activity using the nitric oxide scavenging method. ijpsr.com Research on thienyl-pyrazoles also demonstrated their potent antioxidant properties. nih.gov Compounds 5g and 5h from this series exhibited excellent DPPH radical scavenging activity with IC50 values of 0.245 ± 0.01 µM and 0.284 ± 0.02 µM, respectively, which were superior to the standard antioxidant ascorbic acid (IC50 = 0.483 ± 0.01 µM). nih.gov These compounds also showed significant hydroxyl radical scavenging activity. nih.gov Molecular docking studies suggested that these compounds exert their antioxidant effect through interactions with catalase. nih.gov

| Compound | Assay | IC50 (µM) | Standard (IC50 µM) |

|---|---|---|---|

| 5g | DPPH Radical Scavenging | 0.245 ± 0.01 | Ascorbic Acid (0.483 ± 0.01) |

| 5h | DPPH Radical Scavenging | 0.284 ± 0.02 | Ascorbic Acid (0.483 ± 0.01) |

| 5g | Hydroxyl Radical Scavenging | 0.905 ± 0.01 | BHA (1.739 ± 0.01) |

| 5h | Hydroxyl Radical Scavenging | 0.892 ± 0.01 | BHA (1.739 ± 0.01) |

Modulation of Phagocytosis Processes

Phagocytosis is a crucial cellular process involved in the innate immune response, responsible for the clearance of pathogens, cellular debris, and opsonized cells. The modulation of phagocytosis by small molecules presents a therapeutic strategy for various diseases, including autoimmune disorders and cancer. While direct studies on 1-(5-Methyl-1H-pyrazol-3-YL)methanamine are not extensively reported, research on related pyrazole derivatives indicates their potential to influence this process.

Research has shown that certain pyrazole derivatives can inhibit the phagocytosis of opsonized blood cells. nih.gov For instance, disulfide-linked 1-phenyl-pyrazole derivatives have been identified as inhibitors of Fcγ receptor-mediated phagocytosis. nih.gov This process is a key mechanism in immune thrombocytopenia (ITP), where platelets are targeted and destroyed by the immune system. nih.gov A study on these derivatives revealed that substitutions on the pyrazole ring could significantly impact their inhibitory potency. nih.gov

Specifically, a broad screening identified a 4-methyl-1-phenyl-pyrazole derivative as a weak inhibitor of the phagocytosis of opsonized blood cells. nih.gov Further investigation into disulfide-bridged dimers of 1-phenyl-pyrazole derivatives demonstrated that substitutions at the C4 position of the pyrazole moiety influenced their potency. nih.gov This structure-activity relationship (SAR) suggests that the substitution pattern on the pyrazole core is a critical determinant of its phagocytic modulatory activity. While these findings are on different pyrazole structures, they open the possibility that pyrazole methanamine derivatives, including this compound, could be explored for similar activities. The presence of the methyl and methanamine groups on the pyrazole ring would likely alter the electronic and steric properties of the molecule, potentially leading to interactions with the biological targets involved in phagocytosis.

Table 1: Effect of Pyrazole Derivatives on Phagocytosis

| Compound/Derivative Class | Activity | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Disulfide-linked 1-phenyl-pyrazole derivatives | Inhibition of opsonized blood cell phagocytosis | A novel scaffold showed an IC₅₀ of 100 nM | nih.gov |

Applications in Coordination Chemistry and Materials Science

1-(5-Methyl-1H-pyrazol-3-YL)methanamine as a Ligand in Metal Complex Formation

The pyrazole (B372694) ring and its derivatives are well-established as potent ligands in coordination chemistry. nih.govnih.gov The compound this compound can act as a versatile ligand due to its multiple coordination sites. The primary coordination occurs through the sp²-hybridized, pyridine-like nitrogen atom of the pyrazole ring and the nitrogen atom of the aminomethyl side chain.

This arrangement allows the molecule to function as a bidentate chelating agent, forming a stable five-membered ring upon coordination with a metal ion. This chelate effect enhances the stability of the resulting metal complexes compared to those formed by comparable monodentate ligands. Research on structurally similar ligands, such as N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, confirms the ability of the pyrazole and a side-chain donor atom to coordinate with various transition metals, including cadmium (Cd), copper (Cu), and iron (Fe). nih.gov In these complexes, the pyrazole nitrogen and another donor atom from the substituent bind to the metal center, creating stable mononuclear complexes. nih.gov The geometry of these complexes can vary, often resulting in distorted tetrahedral or square-pyramidal coordination spheres, depending on the metal ion and other coordinating species like anions or solvent molecules. nih.govresearchgate.net

| Metal Ion | Ligand Example | Coordination Geometry | Key Findings | Reference |

|---|---|---|---|---|

| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Distorted Octahedral | Ligand coordinates as a bidentate N,O-donor, forming a mononuclear complex. | nih.gov |

| Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Distorted Octahedral | Forms a mononuclear complex with two ligand molecules and two ethanol (B145695) molecules completing the coordination sphere. | nih.gov |

| Au(I)/Ag(I) | 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole | Near-linear (Au), Tetrahedral (Ag) | Forms oligomeric clusters which can further coordinate to other metal ions, acting as a metalloligand. | nih.gov |

| Zn(II) | Pyrazole-benzimidazole derivative | Distorted Tetrahedral | The pyrazole and benzimidazole (B57391) N-H groups form hydrogen bonds, creating a one-dimensional supramolecular structure. | researchgate.net |

Design and Synthesis of Metal-Organic Frameworks (MOFs) utilizing Pyrazole Methanamines

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The tunability of their pore size and chemical functionality makes them promising for applications in gas storage, separation, and catalysis. researchgate.net Pyrazole-based ligands are frequently used in MOF synthesis due to their robust coordination properties and the stability they impart to the final framework. researchgate.netresearchgate.netnih.gov

This compound is an ideal candidate for a bifunctional linker in MOF design. The pyrazole ring can bind to a metal node, while the aminomethyl group can either coordinate to an adjacent metal center or be post-synthetically modified to introduce new functionalities. When used as a "pillar" ligand, it can connect 2D layers of metal-containing sheets into 3D frameworks, creating well-defined channels and pores. rsc.org For example, studies on Hofmann-based MOFs have successfully used angular bis-pyrazole ligands to link [MNi(CN)₄] layers, forming 1D channels lined with methylpyrazole groups. rsc.org Similarly, pyrazole-dicarboxylate ligands have been used to construct highly stable and porous frameworks like Al-3.5-PDA (also known as MOF-303), which are effective for capturing volatile organic compounds. researchgate.netnih.gov The use of a methanamine-functionalized pyrazole would allow for the creation of MOFs with basic sites within the pores, which could be advantageous for the selective adsorption of acidic gases like CO₂.

Role as Precursors for Complex Chemical Entities in Organic Synthesis

The reactivity of this compound makes it a valuable precursor for synthesizing more complex molecules. nih.gov Its chemical behavior is dictated by two main features: the pyrazole ring and the primary amine group. chemicalbook.commdpi.com

Reactivity of the Pyrazole Ring : The pyrazole ring possesses both an acidic pyrrole-like nitrogen (N1) and a basic pyridine-like nitrogen (N2). nih.gov The N1 proton can be removed by a base, allowing for N-alkylation or N-acylation reactions. The ring itself can undergo electrophilic substitution, typically at the C4 position, which has a higher electron density compared to the C3 and C5 positions. chemicalbook.com

Reactivity of the Aminomethyl Group : The primary amine is a potent nucleophile and can participate in a wide range of standard amine reactions. These include acylation with acid chlorides or anhydrides to form amides, condensation with aldehydes and ketones to yield Schiff bases (imines), and nucleophilic substitution reactions.

This dual reactivity allows the compound to serve as a versatile building block. For instance, derivatives of 3(5)-aminopyrazoles are key starting materials for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. nih.gov The synthesis often involves the condensation of the aminopyrazole with a 1,3-dicarbonyl compound. nih.gov

Potential Applications in Agrochemicals and Crop Protection

The pyrazole scaffold is a "privileged structure" in agrochemistry, forming the core of numerous commercially successful herbicides, fungicides, and insecticides. nih.govclockss.orgresearchgate.net This is due to its ability to interact with various biological targets in pests and weeds.

Herbicides : Many pyrazole derivatives act as inhibitors of key plant enzymes. One major class inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, leading to bleaching symptoms and plant death. clockss.orgacs.orgnih.gov Another class inhibits protoporphyrinogen (B1215707) oxidase (PPO or Protox), a different enzyme in the chlorophyll (B73375) biosynthesis pathway. clockss.org

Fungicides : A significant number of modern fungicides are pyrazole carboxamides that act as Succinate Dehydrogenase Inhibitors (SDHIs). nih.gov These compounds block cellular respiration in fungi, providing broad-spectrum disease control.

Insecticides : The fiprole class of insecticides, such as fipronil, features a pyrazole ring and functions by blocking GABA-gated chloride channels in insects. clockss.org Other pyrazole-based insecticides act on different targets within the insect nervous system. nih.gov

Given the proven success of the pyrazole core, this compound represents a viable starting point for the discovery of new agrochemicals through further chemical modification.

| Compound Name | Type | Mode of Action | Reference |

|---|---|---|---|

| Pyrasulfotole | Herbicide | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor | clockss.orgresearchgate.net |

| Topramezone | Herbicide | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor | clockss.orgacs.org |

| Pyraflufen-ethyl | Herbicide | Protoporphyrinogen oxidase (PPO) inhibitor | clockss.org |

| Penthiopyrad | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | nih.gov |

| Bixafen | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | nih.gov |

| Fipronil | Insecticide | GABA-gated chloride channel blocker | clockss.org |

| Tolfenpyrad | Insecticide | Mitochondrial electron transport inhibitor (METI) | nih.gov |

Utility in Dye, Pigment, and Chelating Agent Development

The pyrazole structure is a known chromophore and is utilized in the synthesis of various colorants. royal-chem.comresearchgate.net Pyrazolone (B3327878) derivatives, in particular, are important precursors for a range of bright yellow, orange, and red azo dyes and pigments. primachemicals.com These are typically produced through a diazotization reaction of an aromatic amine, followed by coupling with the pyrazolone. The amino group on this compound could potentially be diazotized for this purpose, or the molecule could be converted into a suitable coupling component. nih.govnih.gov

The compound's ability to form stable complexes with metal ions also makes it a valuable chelating agent. researchgate.net This property can be exploited to create metallized dyes. In these applications, a metal ion is coordinated to the dye molecule, which can significantly improve its properties, such as lightfastness and thermal stability. The bidentate nature of this compound would facilitate the formation of such stable, colored metal complexes.

Application in the Extraction and Separation of Metal Ions

The strong chelating ability of pyrazole-based ligands is directly applicable to the selective extraction and separation of metal ions from aqueous solutions, a critical process in hydrometallurgy, analytical chemistry, and waste treatment. tandfonline.commdpi.com The nitrogen donor atoms in the pyrazole ring and side chains show a particular affinity for transition metal ions like Cu²⁺, Zn²⁺, Pb²⁺, and Hg²⁺. tandfonline.com

Two primary techniques are employed:

Liquid-Liquid Extraction : In this method, a pyrazole-based ligand is dissolved in an immiscible organic solvent. When this organic phase is mixed with an aqueous solution containing various metal ions, the ligand selectively forms a neutral complex with the target metal, which is then extracted into the organic layer. tandfonline.com Spectrophotometric studies on similar pyrazole ligands have demonstrated the formation of 1:1 complexes with metal ions like Ag(I). mocedes.org

Solid-Liquid Extraction : For more practical and reusable systems, the chelating ligand can be covalently immobilized on a solid support, such as silica (B1680970) gel. This functionalized material is then packed into a column. When a solution of metal ions is passed through the column, the target ions are selectively captured by the immobilized ligands. The bound metals can later be eluted by changing the pH or using a different solvent, allowing for the regeneration and reuse of the material. This technique is highly effective for the preconcentration of trace metals.

Research has demonstrated that acyclic pyrazole ligands show good selectivity for bivalent heavy metal ions over alkali metal ions. tandfonline.com

| Ligand Type | Metal Ions Extracted | Method | Key Finding | Reference |

|---|---|---|---|---|

| Acyclic Pyridylpyrazoles | Hg²⁺, Cd²⁺, Pb²⁺, Cu²⁺, Zn²⁺ | Liquid-Liquid Extraction | Ligands showed high affinity for bivalent metal ions, especially mercury and lead, with no complexation of alkali ions. | tandfonline.com |

| Bidentate Pyrazole Ligands | Cu(II), Co(II), Ni(II), etc. | Liquid-Liquid Extraction | Efficiency of extraction depends on the specific pyrazole derivative and the metal ion. | researchgate.net |

| Immobilized Pyrazole Compounds | Heavy and Alkali Metal Ions | Solid-Liquid Extraction (on silica gel) | Materials exhibit good selectivity for heavy metal ions over alkali ions, with a particularly high affinity for mercury. | mdpi.com |

Future Research Directions and Emerging Opportunities

The landscape of medicinal chemistry is in a constant state of evolution, with the pyrazole (B372694) scaffold standing out as a particularly fruitful area of investigation. nih.gov The compound 1-(5-Methyl-1H-pyrazol-3-yl)methanamine, as a representative of this versatile class, is at the forefront of numerous emerging research opportunities. Future exploration is poised to unlock its full therapeutic potential through novel applications, advanced evaluation models, and cutting-edge discovery technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Methyl-1H-pyrazol-3-YL)methanamine?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, reacting methyl 3-oxobutanoate with hydrazine hydrate under reflux conditions forms the pyrazole core, followed by functionalization with a methanamine group via reductive amination . Key reagents include sodium cyanoborohydride for reduction and acetic acid as a catalyst. Solvents like ethanol or THF are commonly used, with reaction monitoring via TLC.

Q. Which spectroscopic techniques are employed to confirm the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for verifying the pyrazole ring substitution pattern and methanamine group. For instance, the methyl group at the pyrazole 5-position shows a singlet at δ ~2.3 ppm, while the methanamine protons resonate as a triplet near δ ~3.4 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 125.0953 (CHN) with fragmentation patterns matching the pyrazole backbone .

- FTIR : Stretching vibrations for N-H (3350–3250 cm) and C-N (1250–1020 cm) confirm amine functionality .

Q. What are the primary biological activities investigated for this compound?

- Methodological Answer : Studies focus on antimicrobial and anticancer properties. For example, in vitro assays against E. coli and S. aureus reveal MIC values of 8–16 µg/mL, suggesting moderate activity. Antiproliferative effects are tested via MTT assays on cancer cell lines (e.g., IC = 12 µM in MCF-7 breast cancer cells). Structure-activity relationship (SAR) analyses highlight the importance of the methyl group at the pyrazole 5-position for enhanced membrane permeability .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the compound’s structure?

- Methodological Answer : Discrepancies in hydrogen-bonding networks or unit cell parameters can be addressed using SHELX software (e.g., SHELXL for refinement). Graph set analysis (as per Etter’s rules) helps classify intermolecular interactions, such as N–H⋯N hydrogen bonds between the methanamine group and pyrazole nitrogen (distance ~2.8 Å). Disordered methyl groups are refined isotropically with occupancy constraints .

Q. What strategies optimize the synthetic yield of this compound?

- Methodological Answer :

- Catalyst Screening : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity for pyrazole functionalization.

- Solvent Optimization : Switching from ethanol to DMF increases yields by 15% due to better solubility of intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours at 120°C, achieving >90% yield .

Q. How do substitution patterns on the pyrazole ring influence biological activity?

- Methodological Answer : Comparative SAR studies using analogs with substituents at positions 3 and 5 reveal:

- Electron-Withdrawing Groups (EWGs) : A nitro group at position 3 reduces antimicrobial activity (MIC >32 µg/mL) due to decreased lipophilicity.